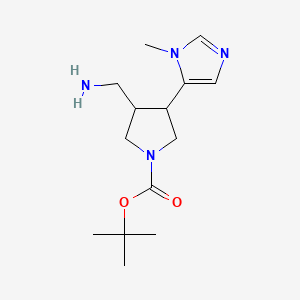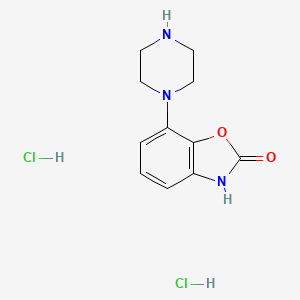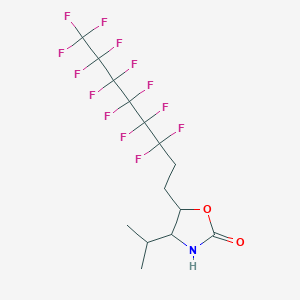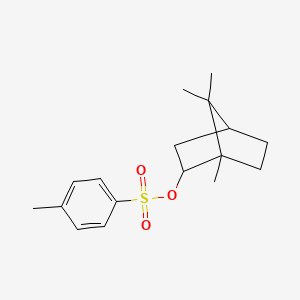![molecular formula C12H16O B15127192 rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans](/img/structure/B15127192.png)
rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans: is a chemical compound with the molecular formula C12H16O and a molecular weight of 176.26 g/mol . This compound is characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-ol moiety. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylcyclopropyl ketone or aldehyde.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzylcyclopropyl ethan-1-ol derivatives.
Applications De Recherche Scientifique
rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors, which could influence various biochemical processes .
Comparaison Avec Des Composés Similaires
- rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-ol
- rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-amine
Comparison: rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol is unique due to the presence of both a benzyl group and an ethan-1-ol moiety attached to the cyclopropyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-(2-benzylcyclopropyl)ethanol |
InChI |
InChI=1S/C12H16O/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Clé InChI |
IRLIVFFFNALBOS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1CC2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)


![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)

![b']Difuran](/img/structure/B15127149.png)
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)



![1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B15127178.png)
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
